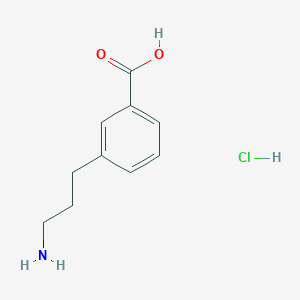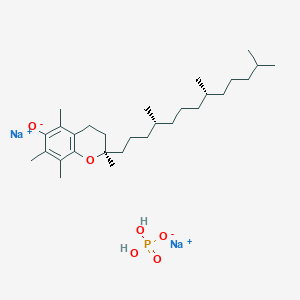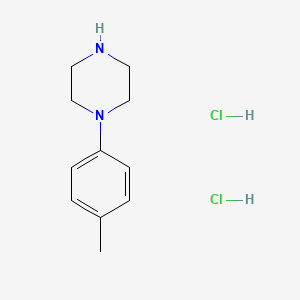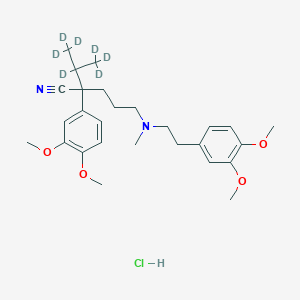
6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Cinchonidine Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Cinchonidine Salt is a biochemical compound with the molecular formula C35H34N2O5 and a molecular weight of 562.65 . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Cinchonidine Salt typically involves the reaction of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin with cinchonidine. The reaction conditions often include the use of organic solvents and controlled temperature settings to ensure the proper formation of the salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography, is common in the quality assessment of the compound .
Chemical Reactions Analysis
Types of Reactions
6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Cinchonidine Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens, alkylating agents; often carried out in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced .
Scientific Research Applications
6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Cinchonidine Salt has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Cinchonidine Salt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation .
Comparison with Similar Compounds
Similar Compounds
- 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin
- 4-Phenyl-3,4-dihydrocoumarin
- Cinchonidine
Uniqueness
6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Cinchonidine Salt is unique due to its specific combination of functional groups and its ability to form a stable salt with cinchonidine. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications .
Properties
CAS No. |
380636-40-8 |
|---|---|
Molecular Formula |
C₃₅H₃₄N₂O₅ |
Molecular Weight |
562.65 |
Synonyms |
(8α,9R)-Cinchonan-9-ol (4R)-3,4-Dihydro-2-oxo-4-phenyl-2H-1-benzopyran-6-carboxylate; (R)-Quinolin-4-yl((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol 2-Oxo-4-phenylchroman-6-carboxylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(|AS)-|A-[[(1S)-1-Carboxyethyl]amino]benzenebutanoic Acid 1-Methyl Ester](/img/structure/B1146623.png)
![1-[(1,1-Dimethylethyl)amino]-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]-2-propanol](/img/structure/B1146631.png)
![3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate](/img/structure/B1146633.png)




